molecular formula C8H4Br2N2O2 B2972272 3-(3,5-Dibromophenyl)-1,2,4-oxadiazol-5-ol CAS No. 1934767-12-0

3-(3,5-Dibromophenyl)-1,2,4-oxadiazol-5-ol

Cat. No. B2972272
CAS RN: 1934767-12-0
M. Wt: 319.94
InChI Key: HLWVTGVKVZTFJK-UHFFFAOYSA-N
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Description

The compound “3-(3,5-Dibromophenyl)-1,2,4-oxadiazol-5-ol” is a complex organic molecule. It likely contains a 1,2,4-oxadiazol ring, which is a type of heterocyclic aromatic ring containing oxygen and nitrogen . The “3,5-Dibromophenyl” part suggests the presence of a phenyl ring (a six-membered carbon ring) with bromine atoms attached at the 3rd and 5th positions .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are studies on the synthesis of related compounds. For instance, 3,5-Dibromophenyl-functionalised imidazolium salts and their corresponding [Au(NHC)2]+ complexes have been synthesized . The synthesis involved new 3,5-dibromophenyl-functionalised imidazolium salts and their corresponding [Au(NHC)2]+ complexes .

Scientific Research Applications

Anticancer Potential

3-(3,5-Dibromophenyl)-1,2,4-oxadiazol-5-ol is part of the 1,2,4-oxadiazole derivatives family, which have been studied for their anticancer properties. Research indicates that certain 1,2,4-oxadiazole derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer agents. For example, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, a related compound, has shown activity against breast and colorectal cancer cell lines and has been identified as a novel apoptosis inducer through high-throughput screening assays (Zhang et al., 2005).

Antimicrobial Activity

1,2,4-Oxadiazole derivatives also exhibit significant antimicrobial properties. A study on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides showed that these compounds were active against a range of microbial species, suggesting their potential use in developing new antimicrobial agents (Gul et al., 2017).

Organic Electronics

The 1,2,4-oxadiazole core is also utilized in materials science, particularly in organic electronics. Certain oxadiazole derivatives have been developed for use in organic light-emitting diodes (OLEDs), serving as electron-transporting materials. These compounds contribute to reducing driving voltages and enhancing the efficiency and stability of OLEDs, showcasing their utility in the field of organic electronics (Shih et al., 2015).

Corrosion Inhibition

In addition to their applications in biomedical and materials science, 1,2,4-oxadiazole derivatives have been explored as corrosion inhibitors. For instance, certain oxadiazole compounds have been shown to effectively inhibit the corrosion of metals in aggressive environments, suggesting their potential use in protecting industrial materials (Rochdi et al., 2014).

Future Directions

While specific future directions for “3-(3,5-Dibromophenyl)-1,2,4-oxadiazol-5-ol” are not available, research into related compounds suggests potential avenues. For instance, new porphyrin analogues have been designed and synthesized for use as potent photosensitizers for photodynamic therapy . This suggests that compounds with similar structures could also have potential applications in this area.

properties

IUPAC Name

3-(3,5-dibromophenyl)-4H-1,2,4-oxadiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2O2/c9-5-1-4(2-6(10)3-5)7-11-8(13)14-12-7/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWVTGVKVZTFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C2=NOC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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